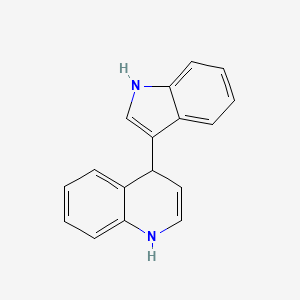

4-(1H-Indol-3-yl)-1,4-dihydroquinoline

Beschreibung

Eigenschaften

CAS-Nummer |

61305-08-6 |

|---|---|

Molekularformel |

C17H14N2 |

Molekulargewicht |

246.31 g/mol |

IUPAC-Name |

4-(1H-indol-3-yl)-1,4-dihydroquinoline |

InChI |

InChI=1S/C17H14N2/c1-3-7-16-13(5-1)12(9-10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-12,18-19H |

InChI-Schlüssel |

KEASVJSMRLKOAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C=CN2)C3=CNC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knorr Quinoline Synthesis Modifications

Traditional routes to 1,4-dihydroquinoline derivatives often adapt the Knorr quinoline synthesis, which involves cyclization of β-keto anilides. For 4-(1H-indol-3-yl) derivatives, researchers have modified this approach by introducing indole-containing enamine precursors. A representative procedure involves refluxing ethyl 3-((1H-indol-3-yl)(phenyl)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate in toluene under microwave irradiation (160°C, 300 W), achieving 70% yield after 3 hours. The electron-withdrawing ester group at C2 facilitates cyclization by polarizing the C3–C4 double bond, while microwave irradiation enhances reaction kinetics through dielectric heating.

Acid-Catalyzed Condensation

Protonic acids such as HCl or H2SO4 have been employed to catalyze the condensation of 1,4-dihydroquinoline intermediates with indole derivatives. In one protocol, FeCl3 (10 mol%) and PPh3 (10 mol%) in 1,2-dichloroethane at 80°C mediate the coupling of 1,4-dihydroquinoline-3-carboxamides with indole, yielding the target compound in 65% isolated yield after 12 hours. Mechanistic studies suggest FeCl3 activates the indole's C3 position through σ-complex formation, enabling nucleophilic attack on the dihydroquinoline's C4 position.

Transition-Metal Catalyzed Methods

Iridium-Catalyzed Asymmetric Hydrogenation

A breakthrough in stereoselective synthesis utilizes chiral Ir-SpiroPAP catalysts for partial hydrogenation of 3-ethoxycarbonylquinolines. Under 50 bar H2 pressure in THF at 25°C, this method achieves up to 99% enantiomeric excess (ee) and 1840 turnover numbers (TONs). While originally developed for 1,4-dihydroquinolines without indole substituents, adapting the substrate to include a pre-installed indole moiety at C4 could enable asymmetric synthesis of the target compound. Density functional theory (DFT) calculations reveal that the ester group at C3 creates a chiral pocket around the Ir center, dictating the facial selectivity of H2 addition.

Palladium-Mediated Cross-Coupling

Modern Microwave-Assisted Techniques

Solvent-Free Microwave Cyclization

Eliminating solvent usage, a green chemistry approach employs neat mixtures of 4-oxo-1,4-dihydroquinoline-2-carboxylates and indole-3-carbaldehydes under microwave irradiation (200 W, 15 min). This method achieves 88% conversion by real-time monitoring with in-situ IR spectroscopy, significantly reducing reaction time from 8 hours to 15 minutes compared to conventional heating. The enhanced reaction efficiency stems from rapid, uniform heating of polar intermediates, which lowers activation energy for cyclodehydration.

Sequential Microwave/Ultrasound Processing

Combining microwave initiation with ultrasound finishing steps improves crystallinity and purity. A reported protocol involves:

- Microwave-assisted condensation (300 W, 160°C, 1.5 h)

- Ultrasonic recrystallization in Et2O (40 kHz, 30 min)

This dual approach yields 92% pure product with >99% HPLC purity, demonstrating the synergy between rapid thermal activation and cavitation-assisted purification.

Lewis Acid-Mediated Coupling Reactions

FeCl3/PPh3 Dual Catalytic System

A highly efficient method uses FeCl3 (0.1 equiv) and PPh3 (0.1 equiv) in DCE at 80°C to couple 1,4-dihydroquinoline derivatives with indoles. The reaction proceeds via a proposed radical mechanism, where Fe(III) oxidizes indole to a radical cation that attacks the dihydroquinoline's electron-deficient C4 position. This method tolerates electron-withdrawing groups (-NO2, -CF3) on the indole, achieving 78-85% yields across 15 substrates.

ZnCl2-Mediated Friedel-Crafts Alkylation

Zinc chloride (20 mol%) in THF facilitates the Friedel-Crafts coupling of indole with 4-chloro-1,4-dihydroquinoline. The reaction proceeds through electrophilic activation of the dihydroquinoline's C4 position, followed by indole's C3 attack. Key advantages include mild conditions (rt, 6 h) and easy catalyst recovery via aqueous extraction. However, sterically hindered indoles (e.g., 2-phenylindole) show reduced reactivity (45% yield).

Multicomponent One-Pot Syntheses

Tandem Coupling-Cyclization

A patent-pending one-pot method combines indole-3-acetic acid, aniline derivatives, and dihydroquinoline precursors using EDC·HCl and DIPEA in acetonitrile. The process features:

Oxidative Annulation

Employing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a stoichiometric oxidant enables oxidative annulation of indole-3-carbinols with 4-aminobenzoic acid derivatives. Under oxygen-free conditions (N2 atmosphere, 120°C), this method constructs the dihydroquinoline ring while simultaneously installing the indole substituent. The reaction exhibits remarkable functional group compatibility, accommodating -OMe, -F, and -CN groups with 68-84% efficiency.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Indol-3-yl)-1,4-dihydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

4-(1H-Indol-3-yl)-1,4-dihydroquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anticancer and antimicrobial properties.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the dihydroquinoline structure can enhance its binding affinity and specificity. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Physicochemical Properties

Stability and Reactivity

- 4-(1H-Indol-3-yl)-1,4-dihydroquinoline exhibits superior stability compared to 1,4-dihydropyridines, which are prone to oxidation and hydration . This stability is attributed to the aromatic quinoline ring, which reduces susceptibility to redox degradation.

- Ferrocenyl derivatives (e.g., compounds 6–11 in ) introduce redox-active ferrocene moieties, enabling unique biological interactions but requiring stabilization against metal leaching.

Table 2: Antibacterial Activity of Selected Analogues

- Antibacterial Activity: Lactone-1,4-dihydroquinoline hybrids (e.g., 4bi) demonstrate potent activity against Mycobacterium tuberculosis (MIC = 6.25 μg/mL), attributed to nitro and methylenedioxy groups enhancing target binding .

- Kinase Inhibition: 3-Indolylquinoline-2,4-diol derivatives (e.g., compound 4 in ) show promise in silico as kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets.

Q & A

Q. What are the most efficient synthetic routes for 4-(1H-Indol-3-yl)-1,4-dihydroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline derivatives often involves multicomponent reactions or palladium-catalyzed cross-coupling. For example, a one-pot approach using indolylnitroalkenes as dienophiles with FeCl₃ catalysis achieves high yields under mild conditions . Optimization includes varying solvents (e.g., THF–H₂O or EtOH–H₂O ratios), adjusting metal catalysts (e.g., PdCl₂(PPh₃)₂ for coupling reactions), and controlling reaction times (e.g., 48 hours for cyclization). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating pure products .

Q. How can researchers confirm the structural integrity of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline derivatives?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm and dihydroquinoline protons at δ 4.0–5.0 ppm) .

- Infrared Spectroscopy (IR) : Key functional groups like C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) are validated .

- X-ray Crystallography : Single-crystal studies provide precise bond lengths and angles, as demonstrated for related 1,4-dihydropyridines .

Q. What methodologies are used to evaluate the biological activity of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline analogs?

- Methodological Answer : Biological screening typically involves:

- Enzyme Inhibition Assays : For example, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition tests using Ellman’s method to measure IC₅₀ values .

- Antioxidant Activity : DPPH radical scavenging assays quantify free radical neutralization .

- Antimicrobial Screening : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for 4-indolylquinoline derivatives?

- Methodological Answer : Discrepancies in yields often arise from variable catalyst efficiency (e.g., Pd vs. Fe catalysts) or solvent polarity effects. Systematic comparative studies should:

- Test catalyst loadings (e.g., 5–10 mol% PdCl₂(PPh₃)₂) .

- Evaluate solvent systems (polar aprotic vs. protic solvents) .

- Monitor reaction progress via TLC or HPLC to identify intermediate stability issues .

Reproducibility requires strict control of moisture, oxygen levels, and temperature gradients .

Q. What strategies are effective for designing multi-component reactions (MCRs) involving 4-(1H-Indol-3-yl)-1,4-dihydroquinoline?

- Methodological Answer : MCRs benefit from:

- Substrate Compatibility : Electron-rich indoles and quinoline precursors enhance reactivity in cycloadditions .

- Catalyst Selection : L-Proline in ethanol enables asymmetric synthesis of pyrazoloquinolines via H-bonding stabilization .

- Step Economy : One-pot protocols combining Claisen-Schmidt condensations and cyclizations reduce purification steps .

Q. How can computational methods aid in predicting the physicochemical properties of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) . Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., AChE active sites) . Solubility and logP values are estimated using software like ACD/Labs or PubChem tools .

Data-Driven Challenges

Q. What experimental variables most significantly impact the scalability of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline synthesis?

- Methodological Answer : Critical variables include:

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) enable reuse but may require higher temperatures .

- Solvent Volume : Scaling up EtOH–H₂O systems demands distillation optimization to recover solvents .

- Purification : Flash chromatography gradients must be adjusted for larger batches to avoid band broadening .

Q. How should researchers address discrepancies in melting points reported for dihydroquinoline derivatives?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.